![molecular formula C13H23N3O5 B14640090 Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate CAS No. 55085-72-8](/img/structure/B14640090.png)
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate: is a complex organic compound that belongs to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The carbamoylhydrazinylidene group is introduced through a subsequent reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as esterification, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoate chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, potentially converting it into different functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Wirkmechanismus
The mechanism of action of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate involves its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazinylidene group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The nonanoate chain may also contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl nonanoate: A simpler ester with a nonanoate backbone but lacking the carbamoylhydrazinylidene group.
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate: A more complex ester with additional sugar moieties.
Uniqueness: Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is unique due to the presence of the carbamoylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
55085-72-8 |
|---|---|
Molekularformel |
C13H23N3O5 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
methyl 9-[2-(carbamoylhydrazinylidene)acetyl]oxynonanoate |
InChI |
InChI=1S/C13H23N3O5/c1-20-11(17)8-6-4-2-3-5-7-9-21-12(18)10-15-16-13(14)19/h10H,2-9H2,1H3,(H3,14,16,19) |
InChI-Schlüssel |
HBFRISMJLMSHPC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCOC(=O)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
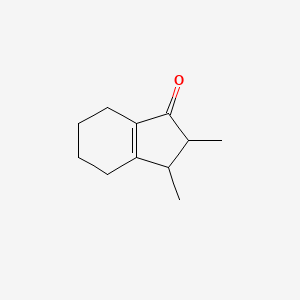
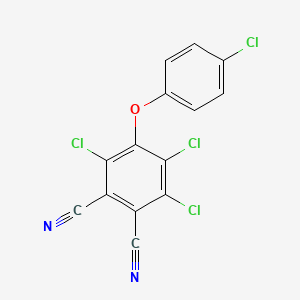
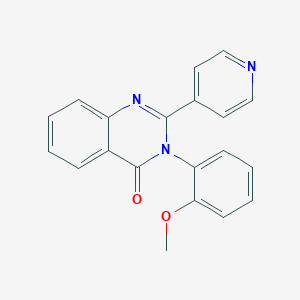
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
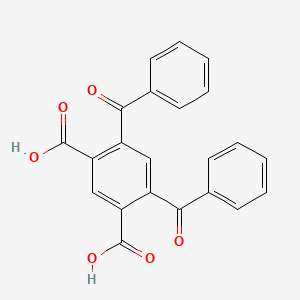
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

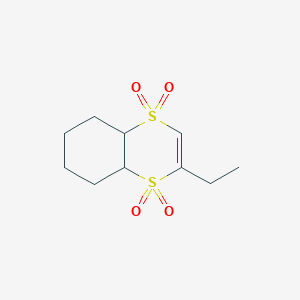
methanone](/img/structure/B14640087.png)
